(S)-Venlafaxine

Serotonin Transporter Norepinephrine Transporter Enantioselectivity

Choose (S)-Venlafaxine (CAS 93413-44-6) for unambiguous serotonergic research. With >125-fold selectivity for SERT over NET (IC50 6 nM vs 754 nM), this optically pure enantiomer eliminates noradrenergic confounds inherent to racemic venlafaxine. Unlike the racemate, (S)-Venlafaxine metabolism is only 2-fold affected by CYP2D6 status—versus 9-fold for the (R)-enantiomer—ensuring consistent plasma levels and reduced inter-subject variability. Essential for chiral analytical method validation (HPLC-MS/MS), stereoselective PK/PD studies, and rodent models where racemate administration yields a 5.5:1 (S)/(R) plasma bias. Insist on high-purity ≥98% material from verified suppliers.

Molecular Formula C17H27NO2
Molecular Weight 277.4 g/mol
CAS No. 93413-44-6
Cat. No. B017166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Venlafaxine
CAS93413-44-6
Synonyms1-[(1S)-2-(Dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol;  _x000B_(-)-Venlafaxine; 
Molecular FormulaC17H27NO2
Molecular Weight277.4 g/mol
Structural Identifiers
SMILESCN(C)CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O
InChIInChI=1S/C17H27NO2/c1-18(2)13-16(17(19)11-5-4-6-12-17)14-7-9-15(20-3)10-8-14/h7-10,16,19H,4-6,11-13H2,1-3H3/t16-/m1/s1
InChIKeyPNVNVHUZROJLTJ-MRXNPFEDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Venlafaxine (CAS 93413-44-6) Molecular Profile for Scientific Procurement and Research


(S)-Venlafaxine, CAS 93413-44-6, is the single (S)-enantiomer of the antidepressant venlafaxine, a chiral compound belonging to the serotonin-norepinephrine reuptake inhibitor (SNRI) class [1]. Unlike the racemic mixture used clinically, which contains equal parts of the (R)- and (S)-enantiomers, (S)-Venlafaxine is an optically pure form with a distinct pharmacological profile. It is primarily recognized as a selective serotonin reuptake inhibitor (SSRI), as it exhibits potent inhibition of the serotonin transporter (SERT) with minimal activity at the norepinephrine transporter (NET) [2]. This contrasts with the (R)-enantiomer, which inhibits both SERT and NET. The compound is a key research tool for dissecting the enantioselective contributions to venlafaxine's overall pharmacology, metabolism, and therapeutic effects.

Why (S)-Venlafaxine Cannot Be Interchanged with Racemic Venlafaxine or Other SNRIs


The therapeutic profile of racemic venlafaxine is the net result of the distinct and often opposing activities of its two enantiomers, (R)- and (S)-venlafaxine, as well as their active metabolites [1]. Therefore, substituting racemic venlafaxine with the pure (S)-enantiomer in research is not a simple dose adjustment; it constitutes a fundamental change in the pharmacological agent. For instance, (S)-Venlafaxine acts as a highly selective serotonin reuptake inhibitor (SSRI), whereas the (R)-enantiomer is a dual SERT/NET inhibitor, and the racemate exhibits dose-dependent SNRI activity [2]. Furthermore, the metabolism of the enantiomers is stereoselective, with CYP2D6 demonstrating a marked preference for metabolizing the (R)-enantiomer [3]. This leads to significant inter-individual variability in the enantiomeric ratio found in plasma of patients taking the racemic drug, a variable that is eliminated by using the pure (S)-enantiomer as an investigative probe. The following sections provide the quantitative evidence that establishes these critical points of differentiation.

Quantitative Differentiation of (S)-Venlafaxine (CAS 93413-44-6) Against Key Comparators


Transporter Selectivity: (S)-Venlafaxine vs. Racemic Venlafaxine and (R)-Venlafaxine

(S)-Venlafaxine exhibits a starkly different selectivity profile for monoamine transporters compared to both racemic venlafaxine and its (R)-counterpart. In a direct binding assay using human transporters expressed in cell lines, (S)-Venlafaxine was shown to be a highly selective inhibitor of the serotonin transporter (SERT) with negligible activity at the norepinephrine transporter (NET) [1]. This contrasts with the racemic mixture's balanced dual inhibition, which is a consequence of the (R)-enantiomer's affinity for NET [2]. The quantified difference in NET affinity is over two orders of magnitude, establishing (S)-Venlafaxine as a pure serotonergic probe.

Serotonin Transporter Norepinephrine Transporter Enantioselectivity SNRI Binding Assay

Pharmacokinetic Exposure: (S)-Venlafaxine vs. (R)-Venlafaxine in Humans

Following oral administration of racemic venlafaxine, the systemic exposure to the (S)-enantiomer is significantly higher than that of the (R)-enantiomer in humans. A pharmacokinetic study in 18 healthy Chinese volunteers demonstrated that the area under the plasma concentration-time curve (AUC(0–∞)), maximum plasma concentration (Cmax), and elimination half-life (t1/2) are all significantly greater for (S)-venlafaxine compared to (R)-venlafaxine [1]. This confirms that the disposition of venlafaxine enantiomers in humans is stereoselective, with (S)-Venlafaxine demonstrating a higher and more sustained plasma presence.

Pharmacokinetics AUC Cmax Enantioselective Disposition Bioanalysis

Metabolic Stability: Stereoselective CYP2D6-Mediated Clearance of (S)-Venlafaxine vs. (R)-Venlafaxine

The primary metabolic pathway for venlafaxine is O-demethylation by the CYP2D6 enzyme, and this process is highly stereoselective. A clinical pharmacogenetic study revealed that CYP2D6 exhibits a marked preference for metabolizing the (R)-enantiomer over the (S)-enantiomer [1]. Consequently, the oral clearance of (S)-Venlafaxine is less affected by CYP2D6 genetic polymorphisms or drug interactions than that of (R)-Venlafaxine.

Drug Metabolism CYP2D6 Pharmacogenetics Stereoselective Metabolism Clearance

In Vivo Enantiomeric Ratio: (S)-Venlafaxine Dominance Over (R)-Venlafaxine

The stereoselective disposition of venlafaxine is even more pronounced in some preclinical species, which is a key consideration for translational research. In rats, the plasma concentration of (S)-venlafaxine dramatically exceeds that of (R)-venlafaxine following administration of the racemate [1]. This extreme in vivo divergence underscores the need for careful model selection and the utility of the pure enantiomer for mechanistic studies.

In Vivo Pharmacology Enantiomeric Ratio Plasma Concentration Rat Model Translational Research

Comparative in vitro Potency: (S)-Venlafaxine vs. Desvenlafaxine (O-Desmethylvenlafaxine)

Desvenlafaxine (O-desmethylvenlafaxine) is the major active metabolite of venlafaxine and is also marketed as an antidepressant. While both (S)-Venlafaxine and desvenlafaxine are SERT inhibitors, their in vitro potencies differ. Available data suggests that (S)-Venlafaxine is a more potent inhibitor of the human serotonin transporter than its primary metabolite.

Active Metabolite Desvenlafaxine SERT Inhibition Potency Comparison In Vitro Assay

Dopamine Transporter (DAT) Liability: (S)-Venlafaxine vs. Duloxetine

An important aspect of compound selection is its off-target profile, particularly its potential to interact with the dopamine transporter (DAT), which can lead to undesirable psychostimulant or abuse-related effects. Data from comparative in vitro assays indicate that (S)-Venlafaxine has a more favorable (i.e., lower) affinity for DAT compared to another common SNRI, duloxetine.

Dopamine Transporter Off-Target Activity Selectivity Duloxetine Safety Pharmacology

High-Value Research Applications for (S)-Venlafaxine (CAS 93413-44-6) Based on Verified Evidence


As a Pure Serotonergic Probe in Neuroscience Research

Researchers investigating the specific role of the serotonin transporter (SERT) in behavioral, electrophysiological, or neurochemical assays should select (S)-Venlafaxine. Its >125-fold selectivity for SERT over NET (IC50 = 6 nM vs. 754 nM [1]) allows for the isolation of serotonergic effects without the confounding influence of noradrenergic activation. This is a significant advantage over using racemic venlafaxine or the (R)-enantiomer, which both exhibit dual SERT/NET inhibition. (S)-Venlafaxine serves as a high-purity, single-target tool compound for studies requiring a clean serotonergic stimulus.

For Studies in Genetically Diverse or CYP2D6-Modified Preclinical Models

In preclinical models where CYP2D6 activity is variable, such as in humanized CYP2D6 mouse models or in species with polymorphic expression, (S)-Venlafaxine is the preferred compound. Its metabolic clearance is only 2-fold affected by CYP2D6 status, compared to a 9-fold change for the (R)-enantiomer [2]. This inherent metabolic stability translates to more consistent plasma drug levels and reduced inter-subject variability in pharmacokinetic and pharmacodynamic studies. Using (S)-Venlafaxine minimizes the risk of data being confounded by metabolic outliers, improving the statistical power and reproducibility of in vivo experiments.

As a Calibration Standard in Bioanalytical and Clinical TDM Assays

Clinical therapeutic drug monitoring (TDM) and forensic toxicology labs increasingly employ chiral separation methods to distinguish between venlafaxine enantiomers due to their different pharmacological activities and metabolic pathways [3]. High-purity (S)-Venlafaxine is an essential, certified reference material for developing and validating these stereoselective analytical methods (e.g., chiral HPLC-MS/MS). Its use ensures accurate quantitation of the (S)-enantiomer in patient samples, which is critical given that the (S)/(R) plasma ratio can vary dramatically between individuals due to CYP2D6 genetics (e.g., median ratio of 2.83 in extensive metabolizers [4]).

In Rat Model Studies of Enantioselective Pharmacology

Given that the plasma (S)/(R) ratio in rats averages 5.51 following racemate administration, any in vivo rat study using the racemic drug is inherently a study of predominantly (S)-Venlafaxine pharmacology [5]. Researchers seeking to perform well-controlled, dose-response studies or to investigate the contribution of the minor (R)-enantiomer must use the pure enantiomers. Procuring (S)-Venlafaxine is therefore essential for any lab that aims to conduct a rigorous, mechanistic investigation of venlafaxine's effects in rodent models, avoiding the interpretational ambiguity caused by a 5.5:1 enantiomeric bias in systemic exposure.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-Venlafaxine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.